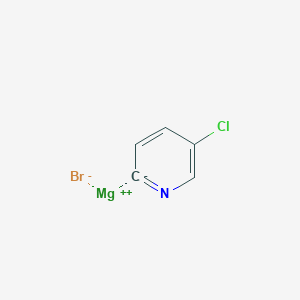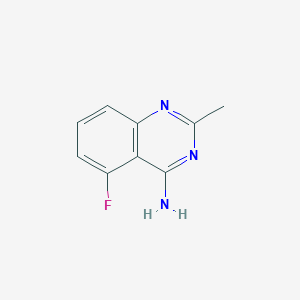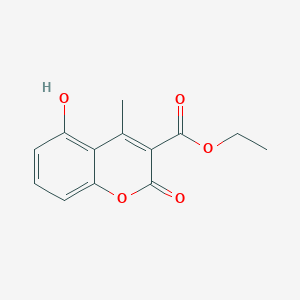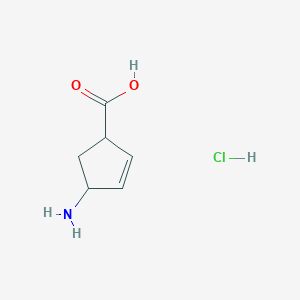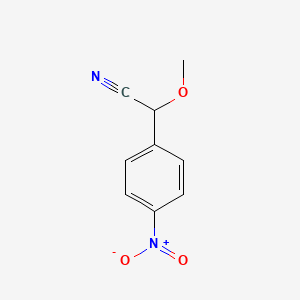![molecular formula C15H21BrN2O2Si B3236800 1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 1375303-71-1](/img/structure/B3236800.png)
1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Overview
Description
1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a synthetic organic compound known for its unique structure and potential applications in various fields such as medicinal chemistry and material science. It belongs to the pyrrolo[2,3-b]pyridine family, which is often explored for its pharmacological activities. This compound features a bromo substituent, a trimethylsilyl group, and an ethanone moiety, making it a versatile molecule for various chemical transformations and studies.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound can be achieved through a multi-step process. A common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a trimethylsilyl ethoxy methyl group. The final step involves the addition of an ethanone moiety.
Reaction Conditions:
Bromination: Typically done using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at room temperature.
Protection with Trimethylsilyl Group: Achieved using trimethylsilyl chloride (TMSCl) and a base such as triethylamine in an inert atmosphere.
Addition of Ethanone Group: Accomplished through a Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods:
On an industrial scale, the production of this compound might involve optimizing the above steps for large-scale synthesis, emphasizing factors such as yield, purity, and cost-effectiveness. Continuous flow chemistry techniques could be utilized to enhance reaction efficiency and safety.
Types of Reactions:
This compound can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxy groups.
Reduction Reactions: The ethanone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions Used:
Nucleophilic Substitution: Using reagents like sodium azide (NaN3) or potassium hydroxide (KOH).
Reduction: With reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Employing oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Depending on the reaction, major products can include substituted derivatives of the original compound, reduced alcohols, or oxidized carboxylic acids.
Scientific Research Applications
This compound finds applications in various scientific fields due to its complex structure and reactivity. In chemistry , it serves as an intermediate in the synthesis of more complex molecules. In biology and medicine , it can be studied for its potential pharmacological activities, such as anticancer or antimicrobial properties. In industry , the compound's unique reactivity allows it to be used in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which 1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone exerts its effects largely depends on its specific application. For instance, in medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, inhibiting or activating specific biological pathways. The trimethylsilyl group can also play a role in enhancing the compound's stability and bioavailability.
Comparison with Similar Compounds
When compared to other pyrrolo[2,3-b]pyridine derivatives, this compound stands out due to the presence of its trimethylsilyl and ethanone groups, which impart unique chemical properties and reactivity. Similar compounds might include:
1H-pyrrolo[2,3-b]pyridine: Lacking the substituents found in the title compound.
5-bromo-1H-pyrrolo[2,3-b]pyridine: Missing the trimethylsilyl and ethanone groups.
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Without the bromo and trimethylsilyl groups.
Properties
IUPAC Name |
1-[5-bromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2Si/c1-11(19)14-9-18(10-20-5-6-21(2,3)4)15-13(14)7-12(16)8-17-15/h7-9H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRRYQTVLJJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B3236726.png)

![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine](/img/structure/B3236735.png)
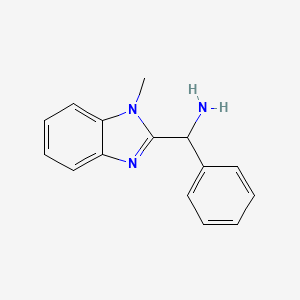
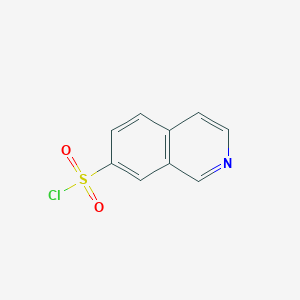
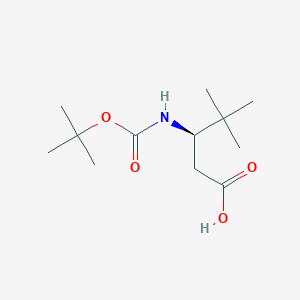
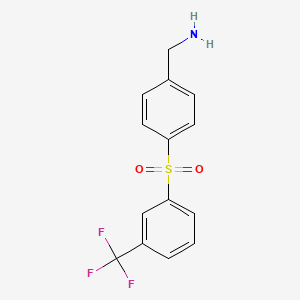
![1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione](/img/structure/B3236780.png)
